- Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradation, Journal of Molecular Structure, 2023, 1274(Part_2), 134521
Cas no 579-07-7 (1-Phenylpropane-1,2-dione)
1-Phenylpropane-1,2-dione structure
Product Name:1-Phenylpropane-1,2-dione
CAS No:579-07-7
MF:C9H8O2
MW:148.158622741699
MDL:MFCD00008755
CID:38458
PubChem ID:87574456
Update Time:2025-04-18
1-Phenylpropane-1,2-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylpropane-1,2-dione
- 1-Phenyl-1,2-propanedione
- Acetyl benzoyl
- Pyruvophenone
- Acetylbenzoyl
- Benzoylacetyl
- 1,2-Propanedione, 1-phenyl-
- Methylphenylglyoxal
- Phenylmethyldiketone
- Benzoyl methyl ketone
- Methyl phenyl diketone
- 3-Phenyl-2,3-propanedione
- Methyl phenyl glyoxal
- Phenyl methyl diketone
- 1-phenyl-1,2-propandione
- 1-Phenyl-propane-1,2-dione
- FEMA No. 3226
- ZB5XA3GD0I
- BVQVLAIMHVDZEL-UHFFFAOYSA-N
- 1-Ph
- 1-Phenyl-1,2-propanedione,98%
-
- MDL: MFCD00008755
- Inchi: 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
- InChI Key: BVQVLAIMHVDZEL-UHFFFAOYSA-N
- SMILES: CC(C(C1C=CC=CC=1)=O)=O
- BRN: 878450
Computed Properties
- Exact Mass: 148.05200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.7
- Topological Polar Surface Area: 34.1
Experimental Properties
- Density: 1.101 g/mL at 25 °C(lit.)
- Boiling Point: 217°C
- Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- Refractive Index: n20/D 1.532(lit.)
- PSA: 34.14000
- LogP: 1.45830
- FEMA: 3226
- Solubility: Soluble in water, ethanol and diethyl ether.
1-Phenylpropane-1,2-dione Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H225
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
- Hazardous Material transportation number:1224
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:Comb liq
- PackingGroup:II
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
1-Phenylpropane-1,2-dione Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Phenylpropane-1,2-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W018758-10mM*1mLinDMSO |
1-Phenylpropane-1,2-dione |
579-07-7 | 99.50% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-W018758-1mg |
1-Phenylpropane-1,2-dione |
579-07-7 | 98.10% | 1mg |
¥1200 | 2022-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P194033-1g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 1g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P194033-5g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 5g |
¥90.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P194033-25g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 25g |
¥174.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P194033-100g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 100g |
¥618.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S6009-25ul |
1-Phenyl-1,2-propanedione |
579-07-7 | 98.7% | 25ul |
¥795.24 | 2023-09-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830763-100g |
1-Phenyl-1,2-propanedione |
579-07-7 | 97% | 100g |
794.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 223034-1G |
1-Phenylpropane-1,2-dione |
579-07-7 | 1g |
¥332.06 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 223034-5G |
1-Phenylpropane-1,2-dione |
579-07-7 | 5g |
¥961.47 | 2023-12-09 |
1-Phenylpropane-1,2-dione Production Method
Production Method 1
Reaction Conditions
1.1R:Et3N, S:MeCN, 5 min, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
Reference
Production Method 2
Reaction Conditions
1.1R:AcOH, R:NaNO2, S:H2O, S:MeCN, 12 h, rt
Reference
- Electrochemical Oxidative Cleavage of Alkynes to Carboxylic Acids, Organic Letters, 2023, 25(1), 293-297
Production Method 3
Reaction Conditions
1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt
1.2C:32149-57-8, 20 h, rt
1.2C:32149-57-8, 20 h, rt
Reference
- Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamides, Organic Chemistry Frontiers, 2022, 9(21), 5858-5863
Production Method 4
Reaction Conditions
1.1R:NaOH, R:H2O2, C:Fe, S:H2O, 12 h, 90°C
Reference
- One-pot cascade synthesis of α-diketones from aldehydes and ketones in water by using a bifunctional iron nanocomposite catalyst, Green Chemistry, 2021, 23(5), 1955-1959
Production Method 5
Production Method 6
Production Method 7
Reaction Conditions
1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
Reference
- Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO Source, Organic Letters, 2020, 22(2), 636-641
Production Method 8
Production Method 9
Reaction Conditions
1.1R:NaIO4, C:2381081-74-7, S:H2O, S:Me2CO, 40 min, rt
1.2R:Na2SO3, S:H2O, S:CH2Cl2, 10 min, rt
1.2R:Na2SO3, S:H2O, S:CH2Cl2, 10 min, rt
Reference
- Ancillary ligands switch the activity of Ru-NHC-based oxidation precatalysts, Inorganica Chimica Acta, 2020, 500, 119195
Production Method 10
Production Method 11
Reaction Conditions
1.1R:R:LiO-Bu-t, C:Cu(OAc)2, C:247940-06-3, S:H2O, S:Dioxane, S:DMF, 20 min, rt
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
Reference
- B2pin2-mediated copper-catalyzed oxidation of alkynes into 1,2-diketones using molecular oxygen, Tetrahedron Letters, 2019, 60(12), 843-846
Production Method 12
Reaction Conditions
1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C
Reference
- Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketones, Journal of Organometallic Chemistry, 2018, 860, 1-8
Production Method 13
Reaction Conditions
1.1R:Mg, C:I2, S:THF, rt; 30 min, rt
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
Reference
- Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and control, Chemical Communications (Cambridge, 2017, 53(79), 10942-10945
Production Method 14
Reaction Conditions
1.1R:DMSO, C:Pd(OAc)2, C:AlCl3, 24 h, 90°C
Reference
- Catalytic Oxidation of Alkynes into 1,2-Diketone Derivatives by Using a PdII/Lewis-Acid Catalyst, Asian Journal of Organic Chemistry, 2018, 7(1), 212-219
Production Method 15
Reaction Conditions
1.1S:Me(CH2)4Me, 2-3 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
Reference
- Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanes, Organometallics, 2017, 36(18), 3633-3637
Production Method 16
Reaction Conditions
1.1S:MeCN, 3-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
Reference
- A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenes, Organic & Biomolecular Chemistry, 2022, 20(32), 6445-6458
Production Method 17
Production Method 18
Reaction Conditions
1.1R:O2, C:39286-82-3 (immobilized on POP-PPh <sub>3</sub>), S:Dioxane, S:H2O, 24 h, 60°C
Reference
- A porous organic polymer supported Pd/Cu bimetallic catalyst for heterogeneous oxidation of alkynes to 1,2-diketones, Catalysis Science & Technology, 2022, 12(3), 722-727
Production Method 19
Reaction Conditions
1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
Reference
- Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto Sulfones, Asian Journal of Organic Chemistry, 2021, 10(12), 3406-3410
Production Method 20
Reaction Conditions
1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C
Reference
- Copper(I)-Catalyzed Aerobic Oxidation of α-Diazoesters, Journal of Organic Chemistry, 2020, 85(19), 12579-12584
Production Method 21
Reaction Conditions
1.1R:O2, R:K2(S2O8), S:H2O, S:MeCN, 8 h, 60°C
Reference
- Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation, Journal of Organic Chemistry, 2021, 86(7), 5354-5361
Production Method 22
Reaction Conditions
1.1R:O3, S:CH2Cl2, S:Me2CO, 8 min, -78°C
1.2R:O2, 30 s
1.3R:PPh3, S:CH2Cl2, 1 h, rt
1.2R:O2, 30 s
1.3R:PPh3, S:CH2Cl2, 1 h, rt
Reference
- Ozonolysis of Alkynes-A Flexible Route to Alpha-Diketones: Synthesis of AI-2, Organic Letters, 2020, 22(19), 7424-7426
Production Method 23
Reaction Conditions
1.1
2.1R:PhI(OAc)2, R:AcOH, R:Dabco, S:MeCN, 14-16 h, rt
2.2R:Et3N, 2 h, rt
2.3R:Al2O3
2.1R:PhI(OAc)2, R:AcOH, R:Dabco, S:MeCN, 14-16 h, rt
2.2R:Et3N, 2 h, rt
2.3R:Al2O3
Reference
- Direct Umpolung Morita-Baylis-Hillman like α-Functionalization of Enones via Enolonium Species, Angewandte Chemie, 2020, 59(35), 15171-15175
Production Method 24
Production Method 25
Reaction Conditions
1.1R:S:MeOH, 2-3 min, rt
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
Reference
- Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complex, JBIC, 2020, 25(1), 3-11
Production Method 26
Reaction Conditions
1.1R:Na[BF4], R:HCO2H, R:O2, S:DMF, S:H2O, 8 h, rt
Reference
- Electrochemical synthesis of 1,2-diketones from alkynes under transition-metal-catalyst-free conditions, Chemical Communications (Cambridge, 2019, 55(62), 9208-9211
Production Method 27
Reaction Conditions
1.1C:I2, S:DMSO, 24 h, 60°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
Reference
- Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivatives, Molecular Catalysis, 2018, 454, 63-69
Production Method 28
Reaction Conditions
1.1R:S:CH2Cl2, 10 min, rt
1.2C:73482-96-9, rt
1.2C:73482-96-9, rt
Reference
- Displacement of Dinitrogen by Oxygen: A Methodology for the Catalytic Conversion of Diazocarbonyl Compounds to Ketocarbonyl Compounds by 2,6-Dichloropyridine-N-oxide, Organic Letters, 2018, 20(3), 776-779
1-Phenylpropane-1,2-dione Raw materials
- 2-(Hydroxyimino)propiophenone
- Iodobenzene
- Dimethyl Sulfide
- 1-phenylprop-2-yn-1-one
- Silane, 2,5-stannolanediylidenetetrakis[trimethyl-
- 1,2-Benzenediol, 3-iodo-, 2-(4-methylbenzenesulfonate)
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- Tert-BUTYL ISOCYANIDE
- 4-Methoxybenzenesulfonyl chloride
- 2-Bromoacetophenone
- Benzoylacetone
- 1-Propanone, 2-azido-1-phenyl-
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
1-Phenylpropane-1,2-dione Preparation Products
- 1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer) (768-03-6)
- Benzoic acid (65-85-0)
- 2,2-Dihydroxy-1-phenyl-1,3-butanedione (120242-37-7)
- 1-Phenyl-1,2,3-butanetrione (4435-51-2)
- 2-[(4-Methoxyphenyl)sulfonyl]-1-phenyl-1-propanone (1495845-37-8)
- 1-Hydroxy-1-phenylpropan-2-one (90-63-1)
- 1-Phenylpropane-1,2-dione (579-07-7)
1-Phenylpropane-1,2-dione Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:579-07-7)1-苯基-1,2-丙二酮
Order Number:LE2472799;LE5485
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:579-07-7)1-Phenylpropane-1,2-dione
Order Number:A941972
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:41
Price ($):314.0
Email:sales@amadischem.com
1-Phenylpropane-1,2-dione Related Literature
-
1. Hydrosilylation of cinchonidine and 9-O-TMS-cinchonidine with triethoxysilane: application of 11-(triethoxysilyl)-10,11-dihydrocinchonidine as a chiral modifier in the enantioselective hydrogenation of 1-phenylpropane-1,2-dioneAnna Lindholm,P?ivi M?ki-Arvela,Esa Toukoniitty,Tapani A. Pakkanen,Janne T. Hirvi,Tapio Salmi,Dmitry Yu. Murzin,Rainer Sj?holm,Reko Leino J. Chem. Soc. Perkin Trans. 1 2002 2605
-
2. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compoundsChristopher J. Broan,Anthony R. Butler J. Chem. Soc. Perkin Trans. 2 1992 23
-
Meher Prakash,Poonam Rani,Sampak Samanta Org. Biomol. Chem. 2022 20 6445
-
Yin Zheng,Youming Wang,Zhenghong Zhou Chem. Commun. 2015 51 16652
-
5. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adductsScott G. Van Ornum,Jin Li,Greg G. Kubiak,James M. Cook J. Chem. Soc. Perkin Trans. 1 1997 3471
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